molecular formula C45H61BrN2O7 B12743210 Dihydroxygenine-ajmaline bromide CAS No. 83048-05-9

Dihydroxygenine-ajmaline bromide

Cat. No.: B12743210
CAS No.: 83048-05-9
M. Wt: 821.9 g/mol
InChI Key: JPBBOIVVPLONQC-UHFFFAOYSA-M
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Description

Bromide salts and organic bromides are widely used in pharmaceuticals, agrochemicals, and materials science. The evidence highlights several bromides with distinct applications:

Properties

CAS No.

83048-05-9

Molecular Formula

C45H61BrN2O7

Molecular Weight

821.9 g/mol

IUPAC Name

[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetate;bromide

InChI

InChI=1S/C45H61N2O7.BrH/c1-5-27-28-20-34-39-44(32-8-6-7-9-33(32)46(39)4)21-35(38(28)40(44)50)47(34,41(27)51)22-37(49)54-26-12-15-42(2)25(19-26)10-11-31-30(42)13-16-43(3)29(14-17-45(31,43)52)24-18-36(48)53-23-24;/h6-9,18,25-31,34-35,38-41,50-52H,5,10-17,19-23H2,1-4H3;1H/q+1;/p-1

InChI Key

JPBBOIVVPLONQC-UHFFFAOYSA-M

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C(C6)CCC8C7CCC9(C8(CCC9C1=CC(=O)OC1)O)C)C)C1=CC=CC=C1N4C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroxygenine-ajmaline bromide involves several steps, starting with the extraction of ajmaline from Rauwolfia serpentina. The ajmaline is then subjected to a series of chemical reactions to introduce the dihydroxygenine and bromide groups. The key steps include:

    Extraction of Ajmaline: Ajmaline is extracted from the root of Rauwolfia serpentina using organic solvents.

    Introduction of Dihydroxygenine: Ajmaline is reacted with dihydroxygenine under controlled conditions to form dihydroxygenine-ajmaline.

    Bromination: The dihydroxygenine-ajmaline is then treated with bromine to introduce the bromide group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale Extraction: Using industrial solvents and equipment to extract ajmaline from Rauwolfia serpentina.

    Chemical Reactions: Conducting the dihydroxygenine introduction and bromination reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dihydroxygenine-ajmaline bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.

    Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.

    Substitution: The bromide group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Scientific Research Applications

Dihydroxygenine-ajmaline bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying ion channel function.

    Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

The mechanism of action of dihydroxygenine-ajmaline bromide involves its interaction with ion channels in cardiac cells. The compound primarily acts as a sodium channel blocker, which helps to stabilize the cardiac action potential and prevent abnormal heart rhythms. Additionally, it may interact with potassium and calcium channels, further contributing to its antiarrhythmic effects. The molecular targets include the Nav1.5 sodium channel, as well as various potassium and calcium channels involved in cardiac electrophysiology.

Comparison with Similar Compounds

Sepantronium Bromide (YM-155)

  • Structure : C₂₀H₁₉BrN₄O₃, featuring a bromine atom, nitrogen heterocycles, and ether groups .
  • Applications : Survival protein inhibitor in oncology; IC₅₀ values of 0.54–11 nM in cancer cell lines (e.g., PC-3, DU145) .
  • Mechanism : Suppresses survivin expression, enhances radiation sensitivity, and delays DNA repair .

Rocuronium Bromide and Vecuronium Bromide

  • Applications : Neuromuscular blocking agents for anesthesia.
  • Comparison : Both provide intubation conditions comparable to succinylcholine but with hemodynamic stability .

Methyl Bromide

  • Properties : Volatile halocarbon used as a pesticide.
  • Toxicity : Causes neurotoxicity, respiratory failure, and permanent organ damage at high exposures .

Distigmine Bromide

  • Applications : Pharmaceutical reference standard for acetylcholinesterase inhibition .

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

  • Structure : C₁₂H₁₃N₂S⁺Br⁻, stabilized by charge-assisted N–H⋯Br hydrogen bonds .
  • Crystallography: Monoclinic P21/c space group; distinct from chloride analogs in hydrogen-bonding patterns .

Comparative Analysis of Bromide Compounds

While "Dihydroxygenine-ajmaline bromide" is absent in the evidence, the following table contrasts key features of the documented bromides:

Compound Primary Application Key Properties Mechanism/Notes
Sepantronium Bromide Anticancer agent IC₅₀: 0.54–11 nM; inhibits survivin, enhances radiotherapy efficacy Tumor growth inhibition (80% in PC-3 models)
Rocuronium/Vecuronium Anesthesia (muscle relaxation) Hemodynamically stable; intubation success rate comparable to succinylcholine Dose-dependent onset (60 seconds for intubation)
Methyl Bromide Pesticide High volatility, rapid diffusion; no residual traces on food Acute neurotoxicity; requires strict exposure controls
Distigmine Bromide Cholinesterase inhibitor Pharmaceutical reference standard (50 mg vials) Used in quality control for API manufacturing
2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide Crystallography studies Monoclinic P21/c structure; unique N–H⋯Br hydrogen-bonding network Structural differences vs. chloride analogs highlight anion-specific interactions

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